N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Overview
Description
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Design
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is structurally related to compounds involved in the synthesis of potential therapeutic agents. For example, derivatives of piperazine have been explored for their potential as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors, which could be useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Additionally, Mannich reactions involving ketamine derivatives, including those with piperazine, indicate potential therapeutic formulations (Masaud et al., 2022). These syntheses highlight the chemical versatility of piperazine-based compounds in medicinal chemistry.
Anticancer and Antibacterial Applications
Research into analogs and derivatives of this compound has shown promise in anticancer activity. For instance, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides exhibited in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018). Similarly, benzyl and sulfonyl derivatives of similar compounds demonstrated significant biological activities, including antibacterial, antifungal, and anthelmintic activity (Khan et al., 2019).
Neuroprotective and Anticonvulsant Effects
Certain derivatives have been explored for their potential neuroprotective and anticonvulsant effects. Design, synthesis, and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors have shown promising results in inhibiting enzymes related to Alzheimer's disease (Yurttaş et al., 2013). Moreover, benzofuran-acetamide scaffolds have been assessed as potential anticonvulsant agents, indicating the versatility of piperazine derivatives in addressing neurological conditions (Shakya et al., 2016).
Antimicrobial and Antimalarial Properties
Piperazine derivatives, including those structurally related to this compound, have also shown antimicrobial and antimalarial properties. N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, with modifications to the piperazine structure, exhibited superior activity against Plasmodium berghei, highlighting potential antimalarial applications (Klayman et al., 1979).
Properties
IUPAC Name |
N-(3-methylcyclohexyl)-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-3-2-4-12(9-11)15-13(17)10-16-7-5-14-6-8-16/h11-12,14H,2-10H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELIRZSBXDSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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